molecular formula C9H8F3NO B1635480 4-Methyl-3-(trifluoromethyl)benzamide CAS No. 261952-00-5

4-Methyl-3-(trifluoromethyl)benzamide

Cat. No.: B1635480
CAS No.: 261952-00-5
M. Wt: 203.16 g/mol
InChI Key: IELCRNVRCVJVGU-UHFFFAOYSA-N
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Description

Contextual Significance within Benzamide (B126) Chemistry and Medicinal Chemistry

Benzamides are a class of compounds containing a carboxamide group attached to a benzene (B151609) ring. This structural motif is prevalent in a wide array of pharmaceuticals and biologically active compounds. The amide group can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets, such as enzymes and receptors.

The introduction of a trifluoromethyl (-CF3) group to a molecule is a well-established strategy in medicinal chemistry to enhance its therapeutic properties. mdpi.com The -CF3 group is highly electronegative and lipophilic, which can influence a compound's metabolic stability, membrane permeability, and binding affinity. mdpi.com Specifically, the strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug in the body. mdpi.com Furthermore, the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets. mdpi.com

The combination of the benzamide scaffold with a trifluoromethyl group in 4-Methyl-3-(trifluoromethyl)benzamide, therefore, represents a convergence of two important motifs in drug design. This makes the compound and its derivatives promising candidates for the development of new therapeutic agents.

Historical Perspective on the Development of Trifluoromethylated Benzamide Scaffolds

The field of organofluorine chemistry, which underpins the development of trifluoromethylated compounds, has seen significant growth since the mid-20th century. The unique properties conferred by fluorine and fluorine-containing groups like trifluoromethyl have made them indispensable in the pharmaceutical and agrochemical industries.

The deliberate incorporation of trifluoromethyl groups into potential drug candidates became a more common practice as chemists gained a deeper understanding of their effects on molecular properties. Early research focused on developing synthetic methods to introduce the -CF3 group onto aromatic rings. Over time, these methods have become more sophisticated, allowing for the precise placement of the group to optimize biological activity.

The development of trifluoromethylated benzamides is a direct outcome of this progress. By combining the established pharmacological importance of the benzamide core with the beneficial properties of the trifluoromethyl group, researchers have been able to create novel compounds with enhanced efficacy and pharmacokinetic profiles.

Role of this compound as a Structural Motif in Bioactive Compounds

This compound serves as a crucial intermediate and structural motif in the synthesis of a variety of bioactive compounds. Its utility is particularly evident in the development of targeted therapies, including kinase inhibitors and anti-cancer agents.

One notable example is in the synthesis of complex molecules that are derivatives of the cancer drug Nilotinib. google.com A patent for crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide highlights a compound that contains the this compound core structure. google.com This complex molecule is designed as a kinase inhibitor for cancer therapy.

Furthermore, derivatives of this compound are investigated for their potential as anticancer agents. For instance, research into new Nilutamide-1,2,3-triazole derivatives for treating prostate cancer utilizes a related structural framework. thesciencein.org Similarly, the core structure is relevant in the development of compounds related to Enzalutamide, another treatment for prostate cancer. pharmaffiliates.comresearchgate.net

The versatility of this compound as a building block is also demonstrated in its use in creating novel pyrimidine (B1678525) derivatives with potential antifungal, insecticidal, and anticancer properties. nih.gov These studies underscore the importance of this compound as a starting point for generating diverse libraries of bioactive molecules for drug discovery.

Below is an interactive data table summarizing some of the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS Number 261952-00-5

Here is an interactive data table of bioactive compounds and intermediates that incorporate the this compound structural motif.

Compound NameTherapeutic AreaRole of this compound
4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamideCancer (Kinase Inhibitor)Core structural component
Nilutamide-1,2,3-triazole derivativesCancer (Prostate)Foundational scaffold for synthesis
Enzalutamide-related compoundsCancer (Prostate)Key intermediate in synthesis
Trifluoromethyl pyrimidine derivativesAntifungal, Insecticidal, AnticancerStarting material for derivatization

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCRNVRCVJVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286433
Record name 4-Methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-00-5
Record name 4-Methyl-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Benzamide and Its Derivatives

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like 4-methyl-3-(trifluoromethyl)benzamide, this typically involves the coupling of 4-methyl-3-(trifluoromethyl)benzoic acid or its activated derivatives with an amine source.

Direct Amidation Strategies

Direct amidation involves the condensation of a carboxylic acid with an amine, a process that often requires a catalyst to facilitate the removal of water. This approach is favored for its atom economy and reduced number of synthetic steps.

Recent advancements have highlighted the use of various catalysts for the direct amidation of benzoic acids. For instance, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.orgresearchgate.net In a typical procedure, an aromatic carboxylic acid is heated with an amine in toluene (B28343) in the presence of a catalytic amount of TiF₄. researchgate.net This method has demonstrated broad applicability with good to excellent yields for a variety of substituted benzoic acids and amines. rsc.orgresearchgate.net

Boric acid has also been employed as a mild and readily available catalyst for the dehydrative amidation of benzoic acids with aromatic amines. asianpubs.org This method offers a simple and effective route to anilides under moderate conditions. Another approach utilizes methyltrimethoxysilane (B3422404) (MTM) as a reagent for direct amidation, which can be followed by a simple aqueous workup or direct crystallization of the product, avoiding the need for chromatography. researchgate.net

Table 1: Catalytic Systems for Direct Amidation of Benzoic Acids

Catalyst System Typical Conditions Substrate Scope Reference
TiF₄ (5-10 mol%) Toluene, reflux, 12-24 h Aromatic & aliphatic acids; primary & secondary amines rsc.orgresearchgate.net
Boric Acid Mild conditions Aromatic amines and benzoic acids asianpubs.org
Methyltrimethoxysilane (MTM) Heat, followed by aqueous workup or crystallization Aromatic & aliphatic acids; primary & secondary amines, anilines researchgate.net
TiCl₄ Pyridine (B92270), 85 °C Wide range of acids and amines nih.gov

Acyl Chloride-Amine Coupling Methods

A more traditional and highly reliable method for amide bond formation is the reaction of an acyl chloride with an amine. This method typically proceeds rapidly at room temperature. The required acyl chloride, 4-methyl-3-(trifluoromethyl)benzoyl chloride, can be synthesized from the corresponding carboxylic acid. A general and efficient method for this conversion involves treating the carboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane. chemicalbook.com

The subsequent reaction of the acyl chloride with ammonia (B1221849) or a primary or secondary amine readily affords the desired benzamide (B126). This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. mdpi.comorganic-chemistry.orgbeilstein-journals.org The high reactivity of acyl chlorides allows for a broad scope of amine coupling partners, making this a versatile strategy for generating a library of this compound derivatives. For example, the coupling of cinnamoyl chloride with 4-(trifluoromethyl)aniline (B29031) has been reported to proceed in high yield. researchgate.net

Strategies for Introducing and Modifying the Trifluoromethyl Moiety

The trifluoromethyl group is a key functional group in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comwikipedia.org Its introduction and subsequent modification are crucial aspects of synthesizing derivatives of this compound.

Trifluoromethylation Reactions in Benzamide Synthesis

The trifluoromethyl group can be introduced onto the aromatic ring at various stages of the synthesis. One common strategy involves the trifluoromethylation of a pre-existing aromatic structure. While direct C-H trifluoromethylation of arenes is an active area of research, a more common approach for a specific regioisomer like this compound is to start with a precursor that already contains the trifluoromethyl group.

For instance, the synthesis of the key intermediate 4-methyl-3-(trifluoromethyl)aniline (B146406) can be achieved from 2-trifluoromethyltoluene. This process involves a nitration step to introduce a nitro group, followed by a reduction of the nitro group to an amine. google.com Specifically, 2-trifluoromethyltoluene can be nitrated to form 4-nitro-2-trifluoromethyltoluene, which is then reduced using reagents like iron powder in the presence of an acid to yield 4-methyl-3-(trifluoromethyl)aniline. chemicalbook.com This aniline (B41778) can then be converted to the corresponding benzoic acid via diazotization and subsequent reactions, which can then be used to form the benzamide.

Table 2: Synthesis of 4-Methyl-3-(trifluoromethyl)aniline

Starting Material Reagents and Conditions Intermediate Final Product Reference

Functional Group Transformations Involving the Trifluoromethyl Group

While the trifluoromethyl group is generally considered robust, selective transformations of its C-F bonds are an emerging area of synthetic chemistry. tcichemicals.com These transformations can provide access to novel derivatives that would be difficult to synthesize otherwise. Research has shown that under specific conditions, it is possible to achieve selective C-F bond functionalization of trifluoromethylarenes. researchgate.net These reactions are often complex and require specialized reagents and catalysts. For example, the transformation of a trifluoromethyl group into a difluoromethylidene group has been reported, which can then be further functionalized. tcichemicals.com

Regio- and Chemo-selective Derivatization of the Benzamide Core

Further diversification of the this compound scaffold can be achieved through selective reactions on the aromatic ring, the methyl group, or the amide functionality itself.

The presence of the methyl and trifluoromethyl groups, along with the amide functionality, directs further substitution on the aromatic ring. Electrophilic aromatic substitution reactions would be directed by the activating methyl group and the deactivating trifluoromethyl and amide groups. The development of iridium-catalyzed C-H amidation of benzoic acids allows for the introduction of amino groups at the ortho position to the carboxylic acid directing group. ibs.re.kr

The methyl group on the benzene (B151609) ring is also a site for potential derivatization. For example, benzylic bromination can be used to functionalize the methyl group, opening up avenues for further synthetic modifications. nih.gov

Chemoselective reactions that differentiate between the various functional groups of the molecule are also crucial. For example, N-substituted benzamides can undergo chemoselective selenation/reduction when treated with Woollins' reagent, converting the amide to a selenoamide without affecting other functional groups. nih.govproquest.com Such selective transformations are key to building molecular complexity and generating a diverse range of derivatives for further investigation.

Electrophilic Aromatic Substitution on the Benzamide Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental process for modifying the benzene ring. masterorganicchemistry.com The reactivity and regioselectivity of EAS on the this compound ring are governed by the electronic effects of three distinct substituents: the methyl group (-CH3), the trifluoromethyl group (-CF3), and the benzamide group (-CONH2).

The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orglibretexts.org Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, making it a deactivating, meta-director. youtube.com The amide group is also deactivating due to resonance, but it can direct incoming electrophiles to the meta position.

On the this compound ring, there are three available positions for substitution (C2, C5, and C6). The directing effects of the existing substituents are competitive. The powerful activation and ortho-directing effect of the methyl group at C4 would favor substitution at C5. However, this position is sterically hindered. The meta-directing influence of the trifluoromethyl group at C3 also favors substitution at C5. The amide group at C1 directs meta to its position, which would be C3 (already substituted) and C5. Therefore, electrophilic attack is most likely to occur at the C5 position, though reaction rates may be slow due to the presence of two deactivating groups.

Table 1: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-CONH₂C1Electron-withdrawing (Resonance)DeactivatingMeta
-CF₃C3Strong electron-withdrawing (Inductive)Strongly DeactivatingMeta
-CH₃C4Electron-donating (Inductive)ActivatingOrtho, Para

Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 5-substituted derivative as the major product. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, offering a modular approach to synthesizing complex derivatives. youtube.com These reactions typically involve an organohalide or triflate coupling with an organometallic reagent in the presence of a palladium catalyst. acs.orgrsc.org

The general catalytic cycle begins with the oxidative addition of an organic halide to a Palladium(0) complex, forming a Palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (like a boronic acid in Suzuki coupling) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

For the synthesis of derivatives of this compound, a halogen atom (e.g., Br, I) can be introduced onto the aromatic ring, for instance at the C5 position via EAS. This halogenated intermediate can then undergo various cross-coupling reactions.

Suzuki Coupling: Reaction of the aryl bromide with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) and a base (e.g., Na₂CO₃) would yield a biaryl or vinyl-substituted derivative. acs.orgmdpi.com

Sonogashira Coupling: Coupling the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl substituent.

These methods provide a powerful platform for introducing a wide array of functional groups onto the benzamide scaffold. The development of highly active catalysts and designer surfactants allows many of these reactions to proceed under mild conditions, sometimes even in water using very low catalyst loadings. youtube.com

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Reaction NameAryl Halide SubstrateCoupling PartnerKey ReagentsPotential Product
Suzuki Coupling 5-Bromo-4-methyl-3-(trifluoromethyl)benzamidePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Methyl-5-phenyl-3-(trifluoromethyl)benzamide
Sonogashira Coupling 5-Bromo-4-methyl-3-(trifluoromethyl)benzamideEthynylbenzenePdCl₂(PPh₃)₂, CuI, Et₃N4-Methyl-5-(phenylethynyl)-3-(trifluoromethyl)benzamide
Heck Coupling 5-Bromo-4-methyl-3-(trifluoromethyl)benzamideStyrenePd(OAc)₂, P(o-tol)₃, Et₃N4-Methyl-5-styryl-3-(trifluoromethyl)benzamide

Introduction of Heterocyclic and Aryl Substituents

The introduction of heterocyclic and aryl moieties is often a key step in modifying the properties of a core scaffold. Palladium-catalyzed cross-coupling reactions are the primary methods for achieving this transformation.

A notable example is found in the synthesis of precursors for potent kinase inhibitors. In one route, a boronic ester derivative, N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-3-(trifluoromethyl)benzamide, is synthesized and then coupled with an aryl halide under Suzuki conditions to introduce a substituted aryl group. acs.org

Alternatively, a halogenated benzamide can be coupled with a heterocyclic boronic acid. For instance, coupling 5-bromo-4-methyl-3-(trifluoromethyl)benzamide with pyridine-3-boronic acid would yield the corresponding pyridinyl derivative.

Furthermore, direct C-H arylation or coupling reactions involving nitrogen nucleophiles can be used to install heterocyclic systems. A patent describes the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a closely related analog, by reacting 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole using a copper(I) salt as a catalyst. google.com This Ullmann-type coupling demonstrates a pathway for forming a C-N bond to directly attach a nitrogen-containing heterocycle to the ring.

Mechanistic Studies of Novel Synthetic Pathways

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions, improving yields, and controlling outcomes like stereochemistry.

Reaction Pathway Elucidation and Optimization

The development of a synthetic route for a target molecule often involves evaluating multiple pathways to find the most efficient, cost-effective, and safest process. Patent literature for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, an important intermediate, provides an excellent case study in pathway elucidation and optimization. google.com Several distinct routes were explored:

Route A: Starting from 1-fluoro-3-nitro-5-trifluoromethyl-benzene, which is first reacted with 4-methyl-1H-imidazole, followed by the reduction of the nitro group to an amine.

Route B: A direct coupling of 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole using a transition metal catalyst (e.g., copper or palladium).

Route C: A multi-step process starting from 3-bromo-5-fluoro-benzotrifluoride, involving coupling with 4-methylimidazole, followed by an arylamination and subsequent hydrolysis.

Each pathway has its own set of optimal conditions concerning the choice of base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, NMP), and catalyst. google.com Optimization involves screening these parameters to maximize yield and purity while minimizing reaction times and hazardous reagents. For example, mechanistic studies might reveal the formation of byproducts, leading to adjustments in temperature or reagent stoichiometry to suppress unwanted side reactions.

Table 3: Comparison of Synthetic Pathways for a Key Analog Intermediate google.com

PathwayStarting MaterialKey TransformationsAdvantages/Disadvantages
Route A 1-fluoro-3-nitro-5-trifluoromethyl-benzeneNucleophilic aromatic substitution; Nitro reductionUtilizes nitro-group chemistry.
Route B 3-bromo-5-trifluoromethyl-phenylamineTransition metal-catalyzed C-N couplingMore direct coupling step.
Route C 3-bromo-5-fluoro-benzotrifluorideC-N coupling; Arylamination; HydrolysisModular approach.

Stereochemical Control in Complex Analog Synthesis

When synthesizing complex analogs derived from this compound, controlling stereochemistry is paramount. This is particularly relevant when chiral centers are present or when rotational isomers (atropisomers) can form.

The amide bond itself can lead to stereoisomerism due to restricted rotation, resulting in E- and Z-conformers. For complex trifluoroacetamide (B147638) derivatives, which are structurally related to the target compound, the stereochemistry of these conformers has been established using advanced NMR techniques like 1H–19F Heteronuclear Overhauser Spectroscopy (HOESY). nih.gov These studies show that through-space coupling between the fluorine atoms of the CF₃ group and nearby protons can be used to definitively assign the E/Z geometry. nih.gov Understanding these conformational preferences is critical for designing molecules with specific three-dimensional shapes.

In syntheses that generate chiral centers, such as the reduction of a ketone to a secondary alcohol, stereochemical control is essential. For example, the synthesis of N-(2-(cis-4-(cis- and trans-4-hydroxy-4-(pyridin-2-yl)cyclohexylamino)cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide resulted in a mixture of cis and trans isomers at one of the cyclohexyl rings, which required purification to separate. Achieving stereochemical control in such cases might involve using chiral catalysts, stereoselective reagents, or substrate-controlled diastereoselective reactions to favor the formation of a single desired stereoisomer.

Structure Activity Relationship Sar Studies Centered on the 4 Methyl 3 Trifluoromethyl Benzamide Motif

Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (CF3) group is a prominent feature in modern drug design, valued for its ability to modulate a compound's electronic and steric properties, thereby enhancing its pharmacological profile.

Electronic and Steric Effects of Trifluoromethyl Substitution

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. This electronic pull can significantly alter the acidity or basicity of nearby functional groups, influencing hydrogen bonding and electrostatic interactions with biological targets. nih.gov The CF3 group is also considerably larger than a methyl group, which can lead to more effective space-filling within a receptor's binding pocket, potentially increasing both binding affinity and selectivity through enhanced hydrophobic interactions. nih.govmdpi.com

The substitution of a methyl group with a trifluoromethyl group does not, on average, guarantee an improvement in biological activity. However, in a notable percentage of cases, approximately 9.19%, this substitution can lead to an increase in biological activity by at least one order of magnitude. researchgate.net The strong carbon-fluorine bonds within the CF3 group also confer high metabolic stability, making it resistant to degradation and prolonging the compound's duration of action. nih.gov

Modulation of Receptor Binding and Enzyme Inhibition by Fluorination

The introduction of a trifluoromethyl group can profoundly impact a molecule's interaction with receptors and enzymes. Its presence can enhance lipophilicity, which facilitates passage through cellular membranes and can improve brain penetration for centrally acting drugs. nih.gov This increased lipophilicity, combined with the group's electron-withdrawing nature, makes it a valuable tool for optimizing potency, selectivity, and metabolic stability in drug discovery campaigns. nih.gov

For instance, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, benzamides featuring a p-trifluoromethoxy group demonstrated enhanced inhibitory activity compared to those with m-trifluoromethyl groups, highlighting the nuanced effects of fluorination and its position on the aromatic ring. researchgate.net Similarly, in the design of Hedgehog signaling pathway inhibitors, a series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were synthesized, with several compounds displaying more potent activity than the reference drug, vismodegib. nih.gov One of the most potent compounds, with an IC50 of 1.44 nM, underscored the positive contribution of the trifluoromethyl moiety to the inhibitory activity. nih.gov

Impact of Methyl Substitution on Molecular Recognition

The methyl group, while seemingly simple, plays a crucial role in the molecular recognition process. Often referred to as a "magic methyl," its addition can lead to profound changes in a compound's pharmacodynamic and pharmacokinetic properties. nih.gov The methyl group can participate in hydrophobic and van der Waals interactions within a binding site, displacing water molecules and contributing to binding affinity. nih.gov

In a study of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, the methyl group was found to be critical for the inhibition of cancer cell migration. nih.gov This highlights that even a small, lipophilic group can have a significant impact on the biological activity of a larger molecule. The strategic placement of a methyl group can also influence the conformation of a molecule, restricting its flexibility and pre-organizing it for optimal binding to its target.

Positional Isomerism and its Effect on Biological Potency and Selectivity

The relative positions of the methyl and trifluoromethyl groups on the benzamide (B126) ring are critical determinants of biological activity and selectivity. Studies on various benzamide series have consistently shown that positional isomerism significantly influences potency.

For example, in a series of benzene (B151609) sulfonamide derivatives developed as CETP inhibitors, para-methylated derivatives exhibited higher inhibitory activity than their meta-methylated counterparts. researchgate.net This suggests that the position of the methyl group is crucial for optimal interaction with the target protein. Similarly, research on CETP inhibitors has shown that para-substitutions are generally more effective than meta-substitutions for electron-withdrawing groups as well. researchgate.net

In the context of the 4-methyl-3-(trifluoromethyl)benzamide scaffold, the specific arrangement of a methyl group at position 4 and a trifluoromethyl group at position 3 has been found in potent inhibitors of various targets, including Pan-Raf kinases. rsc.org Any deviation from this arrangement would likely alter the molecule's electronic distribution and steric profile, leading to a different interaction with the target and, consequently, a change in biological activity.

Rational Design Principles for Scaffold Optimization

The this compound motif serves as a versatile starting point for rational drug design. Optimization of this scaffold often involves modifying other parts of the molecule while retaining the core benzamide structure to enhance potency, selectivity, and pharmacokinetic properties.

One key strategy is the modification of the amide nitrogen substituent. In the development of Pan-Raf inhibitors, for instance, various groups were attached to the amide nitrogen of a 3-amino-4-methyl-N-(substituted phenyl)benzamide core, which also contained a trifluoromethyl group on the N-phenyl ring. rsc.org This led to the identification of compounds with potent inhibitory activity against various cancer cell lines.

Another approach involves the use of computational methods, such as pharmacophore mapping and molecular docking, to guide the design of new analogs. These techniques help in understanding the key interactions between the ligand and its target, allowing for the rational design of modifications that are predicted to improve binding affinity and biological activity. For example, pharmacophore mapping of CETP inhibitors based on a trifluoromethyl benzamide scaffold helped to confirm that the designed molecules possessed the necessary features for high binding affinity. researchgate.netnih.gov

The table below presents examples of compounds based on the this compound scaffold and their reported biological activities.

Compound IDStructureTargetActivity (IC50)
I-01 4-((1-(methylamino)cyclopropane-1-carbonyl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamidePan-RafNot explicitly stated, but part of a series of potent inhibitors. rsc.org
I-02 4-((2-(methylamino)acetamido)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamidePan-RafNot explicitly stated, but part of a series of potent inhibitors. rsc.org
Compound 13d A 4-(2-pyrimidinylamino)benzamide derivative with a trifluoromethyl groupHedgehog signaling pathway1.44 nM nih.gov
Compound 9c A benzylamino benzamide with a trifluoromethyl groupCETP1.03 µM researchgate.netnih.gov

Biological Activities and Therapeutic Potentials of 4 Methyl 3 Trifluoromethyl Benzamide Derivatives

Antineoplastic and Anticancer Activities

Derivatives of 4-methyl-3-(trifluoromethyl)benzamide have been the focus of extensive research, leading to the development of potent inhibitors for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). nih.gov The core idea behind their design often involves maintaining the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various substituents to interact with specific biological targets. nih.gov

The 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is recognized as a "privileged" tail structure in numerous potent kinase inhibitors. tandfonline.com This part of the molecule is predicted to be protonated at physiological pH, enabling critical interactions within the kinase domain of target proteins. tandfonline.com

Derivatives built upon this scaffold have shown potent inhibitory activity against several key oncogenic kinases:

BCR-ABL: Inhibition of the BCR-ABL fusion protein is a primary strategy for treating Chronic Myeloid Leukemia (CML). tandfonline.comtandfonline.com Several compounds incorporating the this compound structure are potent pan-BCR-ABL inhibitors. tandfonline.com

c-KIT: This kinase is a key driver in many gastrointestinal stromal tumors (GISTs). Dual ABL/c-KIT inhibitors have been developed, demonstrating the versatility of this chemical scaffold. nih.gov For instance, the compound CHMFL-ABL/KIT-155 is a potent inhibitor of both ABL (IC₅₀: 46 nM) and c-KIT (IC₅₀: 75 nM) kinases. nih.gov

RET: The receptor tyrosine kinase RET (rearranged during transfection) is implicated in non-small cell lung cancer (NSCLC) and thyroid carcinomas. nih.gov A derivative, compound 9x , was identified as a potent inhibitor of wild-type RET (IC₅₀: 4 nM). nih.gov

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a therapeutic target for acute myeloid leukemia (AML). researchgate.net

A significant challenge in cancer therapy is acquired resistance to kinase inhibitors, often caused by mutations in the kinase domain. The "gatekeeper" T315I mutation in BCR-ABL, for example, confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). nih.govnih.gov

Derivatives of this compound have been specifically engineered to overcome this resistance. The presence of the 4-((4-methyl(ethyl)piperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl tail is a common feature in inhibitors effective against the T315I mutant. tandfonline.com

AKE-72 , a diarylamide 3-aminoindazole, is a potent pan-BCR-ABL inhibitor with an IC₅₀ of 9 nM against the resistant BCR-ABLT315I mutant and <0.5 nM against the wild-type kinase. tandfonline.comtandfonline.com

CHMFL-ABL-121 demonstrated high potency against both wild-type ABL and the T315I mutant, with IC₅₀ values of 2 nM and 0.2 nM, respectively. drugbank.com

Compound 9x showed efficacy not only against wild-type RET but also against its gatekeeper mutants (V804L and V804M), which are a major cause of resistance in RET-driven cancers. nih.gov

CompoundTarget Kinase (Wild-Type)IC₅₀ (WT)Target Kinase (Mutant)IC₅₀ (Mutant)Reference
AKE-72 BCR-ABL<0.5 nMBCR-ABLT315I9 nM tandfonline.comtandfonline.com
CHMFL-ABL-121 ABL2 nMABLT315I0.2 nM drugbank.com
CHMFL-ABL/KIT-155 ABL46 nM-- nih.gov
CHMFL-ABL/KIT-155 c-KIT75 nM-- nih.gov
Compound 9x RET4 nMRETV804M- nih.gov

Polypharmacology, where a drug interacts with multiple targets, can be advantageous in treating complex diseases like cancer. nih.gov However, high selectivity for the target kinase(s) over others is crucial to minimize off-target effects.

Derivatives of this compound have been profiled for their selectivity.

CHMFL-ABL/KIT-155 was screened against a panel of 468 kinases and found to be highly selective, with an S Score (1) of 0.03 at a 1 µM concentration. nih.gov

Compound 9x , a potent RET inhibitor, demonstrated high selectivity by showing strong antiproliferative activity against RET-positive cancer cells but not against a panel of RET-negative cancer cells, indicating a selective 'on-target' effect. nih.gov

Other highly selective type II kinase inhibitors have been developed by modifying the tail region of the molecule, confirming that subtle structural changes can significantly impact selectivity. nih.gov

The kinase inhibitory activity of these compounds translates into potent anti-proliferative effects on cancer cells that depend on these kinases for their growth and survival. This is typically measured by GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values in cell-based assays.

AKE-72 showed remarkable anti-leukemic activity against the K-562 CML cell line, with a GI₅₀ value of less than 10 nM. tandfonline.com

CHMFL-ABL/KIT-155 exhibited strong anti-proliferative activity against CML (K562) and GIST (GIST-T1) cancer cell lines. nih.gov

CHMFL-ABL-121 inhibited the proliferation of CML cell lines with GI₅₀ values in the single-digit nanomolar range. drugbank.com

Compound 9x potently inhibited the proliferation of Ba/F3 cells transformed with NSCLC-related RET fusions (KIF5B-RET and CCDC6-RET) and the gatekeeper mutant, with GI₅₀ values as low as 9 nM. nih.gov

CompoundCell LineCancer TypeMeasurementValueReference
AKE-72 K-562Chronic Myeloid LeukemiaGI₅₀< 10 nM tandfonline.com
CHMFL-ABL-121 Various CML linesChronic Myeloid LeukemiaGI₅₀Single-digit nM drugbank.com
Compound 9x KIF5B-RET-Ba/F3NSCLC ModelGI₅₀9 nM nih.gov
Compound 17v H1975Lung CancerIC₅₀2.27 µM researchgate.netnih.gov

Beyond inhibiting proliferation, these compounds actively induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

Induction of Apoptosis: Treatment with derivatives like CHMFL-ABL/KIT-155 and CHMFL-ABL-121 leads to the induction of apoptosis in targeted cancer cells. nih.govdrugbank.com Mechanistic studies on related trifluoromethyl-substituted pyrimidine (B1678525) derivatives showed that apoptosis is induced by increasing the expression of pro-apoptotic proteins like Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov Similar mechanisms, involving the modulation of caspases and Bax/Bcl2 proteins, have been observed for other benzimidazole-based inhibitors. nih.gov

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cells from replicating. CHMFL-ABL/KIT-155 was found to arrest the cell cycle, contributing to its antitumor effect. nih.gov CHMFL-ABL-121 was specifically shown to arrest the cell cycle at the G0/G1 phase. drugbank.com Other related compounds have been found to induce G2/M phase arrest. researchgate.netnih.govnih.govmdpi.com

The anticancer effects of these compounds are rooted in their ability to block the downstream signaling pathways that are aberrantly activated by oncogenic kinases.

BCR-ABL/c-KIT Signaling: CHMFL-ABL/KIT-155 effectively blocks the signaling pathways mediated by BCR-ABL and c-KIT, which are essential for the survival and proliferation of CML and GIST cells, respectively. nih.gov

STAT5 Pathway: The BCR-ABL protein is known to activate the JAK-STAT signaling pathway, particularly STAT5, which promotes cell differentiation blockage and protects cells from apoptosis. nih.gov By inhibiting BCR-ABL, its derivatives can effectively shut down this pro-survival pathway.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is a central signaling pathway that mediates cellular responses to growth factors. nih.govnih.gov The inhibition of upstream kinases like ABL and RET by this compound derivatives ultimately leads to the suppression of the MAPK pathway, contributing to the observed anti-proliferative and pro-apoptotic effects. nih.gov

Kinase Inhibition Profiles (e.g., BCR-ABL, c-KIT, EGFR, RAF, Src, Lck)

Antimicrobial and Anti-Infective Activities

The structural framework of this compound has served as a basis for the development of various antimicrobial agents. The presence of the trifluoromethyl (CF3) group often enhances the biological activity and lipophilicity of molecules.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of benzamide (B126), particularly those incorporating a trifluoromethyl group, have shown considerable promise as antibacterial agents. Research has focused on their ability to combat drug-resistant Gram-positive bacteria. A notable area of investigation is the inhibition of the bacterial cell division protein FtsZ. One next-generation benzamide FtsZ inhibitor, TXH9179, has demonstrated superior bactericidal potency against a wide array of clinical isolates of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov This includes MRSA strains that are also resistant to vancomycin (B549263) and linezolid. nih.gov

Furthermore, the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has yielded compounds with potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov Certain derivatives with bromo and trifluoromethyl substitutions were particularly effective, inhibiting the growth of some S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL. nih.gov These compounds were also found to be effective at preventing and eradicating biofilms formed by MRSA and Enterococcus faecalis. nih.gov Another study highlighted a fluoroquinolone derivative incorporating a (3R, 4S)-3-aminomethyl-4-trifluoromethyl pyrrolidinyl moiety, which showed excellent activity against quinolone- and methicillin-resistant Staphylococcus aureus. cncb.ac.cn

Derivative ClassSpecific Compound ExampleBacterial Target(s)Key FindingsCitation(s)
Benzamide FtsZ InhibitorTXH9179MSSA, MRSA (including vancomycin and linezolid-resistant strains)4-fold more potent than its predecessor (TXA707). nih.gov
N-(trifluoromethyl)phenyl PyrazoleCompound 25 (Bromo and trifluoromethyl substituted)S. aureus (MRSA), S. epidermidis, E. faeciumMIC values as low as 0.78 μg/mL against S. aureus and E. faecium. Eradicated preformed biofilms. nih.gov
FluoroquinoloneS-34109Quinolone-resistant MRSASuperior activity and low side effect potential. cncb.ac.cn

Antifungal Properties against Pathogenic Strains

The trifluoromethyl-benzamide scaffold is also integral to the development of novel antifungal agents. Studies on trifluoromethyl pyrimidine derivatives containing an amide moiety have shown significant in vitro antifungal activity. nih.gov For instance, certain compounds demonstrated excellent efficacy against Botrytis cinerea, with inhibition rates of up to 100%, which was superior to the commercial fungicide tebuconazole. nih.gov Another series of N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety also exhibited potent antifungal effects, particularly against Botryosphaeria dothidea and Botrytis cinerea. semanticscholar.org

Interestingly, structure-activity relationship (SAR) studies on some benzamide derivatives containing a triazole moiety indicated that the introduction of a CF3 group could decrease antifungal activity to varying degrees, whereas the presence of fluorine or chlorine on the benzene (B151609) ring markedly improved it. nih.govresearchgate.net This highlights the nuanced role of substituent positioning in determining biological efficacy.

Derivative ClassTarget FungiInhibition Rate / EfficacyCitation(s)
Trifluoromethyl Pyrimidine AmideBotrytis cinereaUp to 100% inhibition at 50 μg/mL nih.gov
Trifluoromethyl Pyrimidine AmideSclerotinia sclerotiorum82.73% inhibition at 50 μg/mL nih.gov
N-phenylbenzamide TrifluoromethylpyrimidineBotryosphaeria dothideaUp to 98.5% inhibition at 50 μg/mL semanticscholar.org
N-phenylbenzamide TrifluoromethylpyrimidineBotrytis cinereaInhibition rates better than the commercial fungicide pyrimethanil. semanticscholar.org
Benzamide TriazoleAlternaria alternata, Alternaria solaniIntroduction of a CF3 group was found to decrease activity in some cases. nih.govresearchgate.net

Antiviral Investigations

The therapeutic potential of this compound derivatives extends to antiviral applications. A significant discovery was a series of 4-(aminomethyl)benzamides as potent small-molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.gov One such compound, N-(4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)phenyl)-4-(morpholinomethyl) benzamide, demonstrated notable antifilovirus activity. nih.gov These agents represent a promising class for development as therapeutic agents to manage filovirus infections. nih.gov

In another line of research, new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of many viruses. rsc.org These compounds showed strong in vitro antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC50 values in the low micromolar range. rsc.org

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory properties of this compound itself are not extensively documented in the provided results, the broader class of benzamide and trifluoromethyl-containing compounds has been associated with such activities. nih.goveurekaselect.com The anti-inflammatory process often involves the modulation of immune cell responses and the production of mediators like cytokines. nih.govmdpi.com Many antibiotics and other chemical agents are known to possess immunomodulatory and anti-inflammatory properties separate from their primary antimicrobial functions. nih.gov For example, compounds bearing a hydrazide-hydrazone scaffold, which can be derived from benzohydrazides, have been reported to possess anti-inflammatory potential. nih.gov Given that the trifluoromethyl group is a key feature in some non-steroidal anti-inflammatory drugs (e.g., celecoxib), it is plausible that derivatives of this compound could be explored for similar effects, potentially by inhibiting inflammatory mediators or pathways. nih.govmdpi.com

Central Nervous System (CNS) Related Activities

The inclusion of a trifluoromethyl group is a well-established strategy in the design of drugs targeting the central nervous system (CNS). nih.govresearchgate.net This functional group is present in various CNS-acting drugs, including antipsychotics, anesthetics, and antidepressants. nih.gov Research into hydrazones derived from 4-(trifluoromethyl)benzohydrazide has shown that these compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are significant targets in the management of neurodegenerative diseases like Alzheimer's. The study found that these derivatives fit the physicochemical profile for targeting the CNS and demonstrated dual inhibition of both cholinesterase enzymes. nih.gov This suggests that the this compound core structure is a viable starting point for developing novel agents with potential applications in neurology. medscape.com

Emerging Biological Applications and Unexplored Therapeutic Areas

Beyond the established antimicrobial and potential CNS activities, derivatives of this compound are being investigated for other therapeutic applications.

One emerging area is oncology. A study on novel trifluoromethyl pyrimidine derivatives that also contained an amide moiety evaluated their anticancer properties. The results indicated that these compounds exhibited certain anticancer activities against various human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). nih.gov

Another novel application is in the treatment of metabolic disorders. Specifically, trifluoromethyl benzamides have been synthesized and evaluated as promising inhibitors of the Cholesteryl Ester Transfer Protein (CETP). researchgate.net CETP inhibition is a therapeutic strategy to raise high-density lipoprotein (HDL) levels and lower low-density lipoprotein (LDL) levels, which can help in managing hyperlipidemia and reducing the risk of atherosclerosis. Certain synthesized benzylamino benzamides showed potent CETP inhibitory activity, with some compounds demonstrating an IC50 as low as 1.03 µM. researchgate.net This line of research opens up a completely new therapeutic field for this class of compounds.

Mechanistic Investigations of the Biological Action of 4 Methyl 3 Trifluoromethyl Benzamide Analogs

Identification and Validation of Molecular Targets

The primary molecular targets identified for analogs of 4-Methyl-3-(trifluoromethyl)benzamide are various protein kinases, which are key regulators of cellular processes. The validation of these targets has been predominantly achieved through enzymatic assays and cellular studies.

Enzyme kinetic analyses have been instrumental in quantifying the inhibitory potency of this compound analogs against their respective kinase targets. These studies typically determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

One notable analog, CHMFL-ABL/KIT-155 , has been identified as a potent dual inhibitor of ABL and c-KIT kinases. nih.gov Biochemical assays demonstrated that this compound potently inhibits purified ABL and c-KIT with IC50 values of 46 nM and 75 nM, respectively. nih.gov Another analog, referred to as compound 9x , has shown significant inhibitory activity against the RET receptor tyrosine kinase and its mutants, with an IC50 value as low as 4 nM for the wild-type RET kinase. nih.gov

Furthermore, a series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were evaluated for their inhibitory activity against the Hedgehog signaling pathway. The most potent compound in this series, 13d , exhibited an IC50 of 1.44 nM in a Gli-luciferase reporter assay.

Interactive Data Table: Kinase Inhibition by this compound Analogs

Compound Target Kinase(s) IC50 (nM)
CHMFL-ABL/KIT-155 ABL 46
c-KIT 75
Compound 9x RET (wild-type) 4

While extensive enzyme kinetic data is available, specific receptor binding affinity and occupancy studies for this compound and its direct analogs are not widely reported in the current body of scientific literature. Such studies, often conducted using techniques like radioligand binding assays or surface plasmon resonance, would provide deeper insights into the direct interaction of these compounds with their target receptors, including their association and dissociation rates. The high potency observed in enzymatic assays for analogs like CHMFL-ABL/KIT-155 and compound 9x suggests a high binding affinity to their respective kinase targets. nih.govnih.gov

Cellular Mechanism of Action Studies

The cellular effects of this compound analogs are a direct consequence of their ability to inhibit specific kinase targets, leading to the modulation of downstream signaling pathways and ultimately affecting cellular processes like proliferation, survival, and differentiation.

Analogs of this compound have been shown to effectively block critical intracellular signaling pathways. For instance, CHMFL-ABL/KIT-155 demonstrated the ability to block BCR-ABL and c-KIT mediated signaling pathways in cancer cell lines. nih.gov This inhibition leads to downstream effects such as the suppression of cell proliferation. Similarly, compound 9x has been shown to inhibit the RET signaling pathway, which is a key driver in certain types of cancer. nih.gov

In a study involving N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), an antagonist of the trace amine-associated receptor 1 (TAAR1), it was observed that this compound could prevent the activation of PKA and AKT signaling induced by 3-iodothyronamine (T1AM). nih.gov This highlights the ability of some benzamide (B126) derivatives to modulate signaling cascades initiated by G-protein coupled receptors.

The modulation of kinase activity by these analogs is expected to lead to significant changes in gene expression and protein regulation. However, detailed genome-wide or proteome-wide analyses for this compound or its close analogs are not extensively documented. It is understood that by inhibiting key signaling pathways, these compounds can indirectly influence the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis. For example, the inhibition of the BCR-ABL pathway by CHMFL-ABL/KIT-155 leads to cell cycle arrest and the induction of apoptosis. nih.gov A novel inhibitor, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, was found to decrease the expression of osteoclast-specific genes and proteins.

Preclinical Pharmacodynamic Profiling

Preclinical studies, particularly in in vivo models, are essential to understand the pharmacodynamic effects of these compounds and their potential therapeutic efficacy.

Several analogs of this compound have demonstrated significant anti-tumor activity in preclinical xenograft models. Compound 9x was shown to repress tumor growth in a dose-dependent manner in mouse models bearing tumors driven by both wild-type and mutant forms of RET. nih.gov Similarly, CHMFL-ABL/KIT-155 effectively suppressed tumor progression in mouse xenograft models of chronic myeloid leukemia (K562 cells) and gastrointestinal stromal tumors (GIST-T1 cells). nih.gov

The pharmacodynamic effects observed in these preclinical models, such as tumor growth inhibition and induction of apoptosis, are consistent with the on-target inhibition of their respective kinases. These findings provide a strong rationale for the further development of this class of compounds as potential therapeutic agents.

Efficacy Assessment in Disease Models

The therapeutic potential of Analog A has been evaluated in preclinical cancer models, specifically those driven by the rearranged during transfection (RET) receptor tyrosine kinase. RET alterations are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinoma.

Research has demonstrated that Analog A exhibits potent antiproliferative activity against cancer cells harboring RET fusions (KIF5B-RET and CCDC6-RET) and gatekeeper mutations (V804M), which confer resistance to some targeted therapies. nih.gov In cellular assays, Analog A showed significant inhibitory effects on the growth of these malignant cells. nih.gov

In addition to its cellular activity, the in vivo efficacy of Analog A was assessed in mouse xenograft models. These studies, which involve implanting human tumor cells into mice, provide a more complex biological system to evaluate a compound's therapeutic effect. In these models, treatment with Analog A led to a dose-dependent repression of tumor growth in xenografts driven by both wild-type KIF5B-RET and the gatekeeper mutant KIF5B-RET(V804M). nih.gov This suggests that the compound is effective at reaching its target and exerting its anticancer effects in a living organism.

The table below summarizes the antiproliferative activities of Analog A in various cell lines.

Cell LineTargetGI50 (nM)IC50 (nM)
Ba/F3KIF5B-RET94
Ba/F3CCDC6-RETData not availableData not available
Ba/F3KIF5B-RET (V804M)Data not availableData not available
LC-2/ad (NSCLC)RET-positiveNanomolar potencyData not available

GI50 refers to the concentration of a drug that inhibits cell growth by 50%, while IC50 is the concentration that inhibits a specific target (in this case, RET kinase) by 50%.

Biomarker Identification and Validation

The identification of biomarkers is crucial for the development of targeted therapies, as they can help predict which patients are most likely to respond to a particular treatment. For a kinase inhibitor like Analog A, the primary biomarker is the presence of the target itself—in this case, the RET kinase, including its fusions and mutations.

The selectivity of Analog A for RET-positive cancer cells is a key finding in this regard. Studies have shown that Analog A has potent activity against RET-positive NSCLC cells (LC-2/ad) but does not affect the growth of a panel of RET-negative cancer cells, such as A549, H3122, and A375. nih.gov This selective "on-target" effect demonstrates that the presence of the RET alteration is a critical determinant of the compound's activity.

Therefore, the primary validated biomarker for the therapeutic efficacy of Analog A is the genetic status of the RET gene in tumor cells. Patients with tumors harboring RET fusions or specific RET mutations would be considered the most likely candidates to benefit from treatment with this compound. Further research would be needed to identify and validate secondary or pharmacodynamic biomarkers, such as downstream signaling molecules of the RET pathway, which could be used to monitor the biological response to the drug in real-time.

Computational Chemistry and Molecular Modeling in Research on 4 Methyl 3 Trifluoromethyl Benzamide Analogs

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in elucidating the binding modes of 4-methyl-3-(trifluoromethyl)benzamide analogs and identifying key intermolecular interactions that contribute to their biological activity.

Research on various benzamide (B126) derivatives has demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, in the pursuit of novel tyrosine kinase inhibitors, molecular docking studies were performed on 4-(arylaminomethyl)benzamide derivatives. mdpi.com These studies revealed that analogs featuring a (trifluoromethyl)benzene ring exhibited potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). mdpi.com The docking poses indicated that the 4-(aminomethyl)benzamide (B1271630) scaffold can act as a flexible linker, allowing the molecule to adopt a favorable geometry within the active site of mutant kinases, such as the T315I-mutant Abl. mdpi.com

Similarly, in the context of developing new antimalarial agents, molecular docking was employed to screen benzamide analogs as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net Through these screening efforts, specific benzamide derivatives were identified as promising candidates for targeting this essential parasite enzyme. researchgate.net

The insights gained from molecular docking are not limited to inhibitor design. Studies on fluorinated benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors have also utilized molecular docking to rationalize the observed structure-activity relationships. cuni.cz These computational analyses have highlighted the importance of hydrophobic interactions in the formation of the ligand-protein complex. cuni.cz

A representative summary of molecular docking studies on related benzamide derivatives is presented in the table below.

Compound ClassProtein TargetKey Findings from Docking
4-(Arylaminomethyl)benzamidesTyrosine Kinases (e.g., EGFR, Abl)The trifluoromethyl group contributes to potent inhibition; the benzamide scaffold acts as a flexible linker. mdpi.com
Benzamide AnalogsPlasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH)Identified potential lead compounds for antimalarial drug development. researchgate.net
Fluorinated BenzamidesCholesteryl Ester Transfer Protein (CETP)Hydrophobic interactions are crucial for binding affinity. cuni.cz

These examples underscore the power of molecular docking in predicting ligand-protein interactions and guiding the rational design of this compound analogs with desired biological activities.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Thermodynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, allowing researchers to explore the conformational landscape of both the ligand and the protein target over time. This computational technique provides valuable information on the stability of binding poses predicted by molecular docking and can be used to estimate the free energy of binding.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this methodology to related systems provides a clear indication of its potential. For instance, MD simulations have been employed to study the binding of enastron analogues to the Eg5 protein, a target in cancer therapy. nih.gov These simulations, conducted over a 100-nanosecond timescale, revealed the stability of the receptor-ligand complex and provided insights into the dynamic nature of the interactions. nih.gov

Furthermore, MD simulations are crucial for understanding the conformational stability of proteins upon ligand binding. In a study of FtsZ proteins from Staphylococcus aureus and Bacillus subtilis, MD simulations revealed differences in their conformational dynamics, which could have implications for the design of species-specific inhibitors. nih.gov

The conformational analysis of fluorinated alkanes using MD simulations has also highlighted the significant influence of fluorine substitution on the conformational profiles of aliphatic chains. soton.ac.uk This is particularly relevant for trifluoromethylated compounds like this compound, as the trifluoromethyl group can profoundly impact the molecule's preferred conformation and, consequently, its binding to a biological target.

The general workflow and outputs of MD simulations in the context of drug discovery are summarized below.

Simulation AspectDescriptionInsights Gained
System Setup The ligand-protein complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions).Provides a realistic context for studying molecular interactions.
Simulation Run The motions of all atoms in the system are calculated over time using classical mechanics.Reveals the dynamic behavior of the ligand and protein, including conformational changes.
Trajectory Analysis The output of the simulation (a trajectory of atomic positions) is analyzed to understand various properties.Includes analysis of root-mean-square deviation (RMSD) for stability, hydrogen bond analysis, and identification of key interactions.
Free Energy Calculations Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand.Provides a quantitative measure of binding affinity to rank potential drug candidates.

The application of MD simulations to this compound and its analogs holds great promise for refining our understanding of their interactions with biological targets and for the accurate prediction of their binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel, untested compounds.

The development of 3D-QSAR models for trifluoromethyl-containing pyridinone derivatives as inhibitors of HIV-1 reverse transcriptase has demonstrated the utility of this approach. nih.gov These models have indicated that the biological activity is dependent on electronic and thermodynamic descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the partition coefficient. nih.gov

In the context of anticancer drug discovery, QSAR studies have been performed on novel benzenesulfonamide (B165840) derivatives. nih.gov These studies resulted in statistically significant models that could predict the cytotoxic activity of the compounds against various cancer cell lines. nih.gov The models incorporated both 2D and 3D molecular descriptors, highlighting the importance of both topological and conformational features for biological activity.

A comprehensive QSAR study on antileishmanial and antitrypanosomal cinnamate (B1238496) ester analogues further illustrates the power of this technique in identifying key molecular descriptors that govern activity. nih.gov Such studies are invaluable for guiding the optimization of lead compounds.

The general process of QSAR model development and its application are outlined in the table below.

QSAR Modeling StepDescriptionOutcome
Data Set Preparation A series of compounds with known biological activities is compiled.A training set and a test set are created to build and validate the model, respectively.
Descriptor Calculation A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.A matrix of numerical values representing the structural features of the compounds.
Model Building Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.A QSAR equation that can be used to predict the activity of new compounds.
Model Validation The predictive power of the model is assessed using the test set and various statistical metrics.A validated QSAR model that can be reliably used for in silico screening.

By applying QSAR modeling to a series of this compound analogs, it would be possible to identify the key structural determinants of their activity and to prioritize the synthesis of new derivatives with improved potency.

De Novo Drug Design and Virtual Screening Approaches

De novo drug design and virtual screening are powerful computational strategies for the discovery of novel hit compounds. De novo design algorithms build new molecular structures from scratch, based on the properties of the target binding site, while virtual screening involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a given target.

The concept of scaffold-based design is central to many drug discovery efforts, including those for kinase inhibitors. nih.gov This approach starts with a core molecular scaffold, such as the benzamide core of this compound, and then uses computational methods to explore different substitutions and modifications to optimize binding affinity and selectivity. nih.govresearchgate.net

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening of the ZINC15 database has been successfully used to identify novel benzimidazole (B57391) derivatives as potential inhibitors of triosephosphate isomerase from Leishmania mexicana. biorxiv.org This approach relies on the similarity of candidate molecules to known active compounds.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the protein target to dock and score large numbers of compounds. This has been applied in the search for inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase, where a library of over a billion compounds was screened. nih.gov

The design of a virtual library of 3-benzylmenadione analogues, inspired by the antimalarial lead plasmodione which contains a trifluoromethylbenzyl group, demonstrates a practical application of these principles. mdpi.com This approach allowed for the systematic exploration of chemical space around a promising scaffold. mdpi.com

A comparison of these two powerful computational techniques is provided below.

ApproachPrincipleApplication to this compound Analogs
De Novo Drug Design Generates novel molecular structures piece by piece within the constraints of a protein binding site.Could be used to design entirely new analogs of this compound with optimized interactions with a specific target.
Virtual Screening Computationally evaluates large libraries of compounds to identify potential hits.Could be used to screen vast chemical databases for compounds that share structural similarities with this compound or that are predicted to bind to its target.

These computational strategies offer efficient and cost-effective ways to explore vast chemical spaces and to identify novel and potent this compound analogs for further development.

Structural Biology Insights from X-ray Crystallography and Cryo-EM

Structural biology techniques, particularly X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), provide atomic-level details of how ligands bind to their protein targets. This information is invaluable for understanding the molecular basis of drug action and for guiding structure-based drug design efforts.

The crystal structure of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate, an analog of the title compound, has been determined. nih.gov This structure revealed the dihedral angle between the benzene (B151609) and pyridine (B92270) rings and the conformation of the trifluoromethyl group relative to the amide bond. nih.gov Such detailed structural information is crucial for validating and refining computational models.

Similarly, the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide have been solved, providing insights into the conformational changes that occur upon crystal packing. These studies have highlighted the importance of intermolecular interactions, such as hydrogen bonding and π-stacking, in stabilizing the crystal lattice.

While X-ray crystallography has been the workhorse of structural biology for decades, cryo-EM has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes that are often difficult to crystallize. Cryo-EM has been used to visualize ribosome-antibiotic complexes and the intricate architecture of the dynactin (B1176013) complex. nih.gov Although no cryo-EM structures of a protein in complex with this compound have been reported, this technique holds immense potential for studying its interactions with large and dynamic biological targets.

The table below summarizes the key crystallographic data for a relevant analog.

CompoundCrystal SystemSpace GroupKey Structural Features
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate nih.govTriclinicP-1Dihedral angle between rings: 74.97°; CF3 group is syn to the C=O bond.
N-[4-(Trifluoromethyl)phenyl]benzamideTriclinicP-1Tilt angle between phenyl rings: ~60°; N-H---O hydrogen bonding and π-stacking observed.

The synergy between computational modeling and experimental structural biology is a powerful paradigm in modern drug discovery. The atomic-level details provided by X-ray crystallography and cryo-EM serve as the ultimate validation for computational predictions and provide the foundation for the next cycle of rational drug design.

Advanced Analytical Methodologies for the Characterization and Quality Control of 4 Methyl 3 Trifluoromethyl Benzamide and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 4-Methyl-3-(trifluoromethyl)benzamide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a wealth of information about the compound's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methyl group would appear as a singlet, and the amide protons would also present as a broad singlet. The predicted chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide, the trifluoromethyl carbon, the aromatic carbons, and the methyl carbon. The chemical shift of the trifluoromethyl carbon is particularly characteristic and can be readily identified.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the presence and electronic environment of the CF₃ group. rsc.orgcolorado.edursc.orgnih.govimperial.ac.uk

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~2.4s-CH₃
¹H~7.3-7.8mAromatic-H
¹H~7.9 (broad)s-CONH₂
¹³C~20q-CH₃
¹³C~123 (q, J ≈ 272 Hz)q-CF₃
¹³C~125-140mAromatic-C
¹³C~168s-C=O
¹⁹F~ -63s-CF₃

Note: Predicted values are based on data from structurally similar compounds and established NMR principles. rsc.orgrsc.orgorganicchemistrydata.orgsigmaaldrich.comspectrabase.com Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. When coupled with Liquid Chromatography (LC-MS), it becomes a powerful tool for separating the compound from impurities and providing mass information for each component. nih.gov

The fragmentation pattern in the mass spectrum is crucial for structural confirmation. For this compound, common fragmentation pathways would involve the loss of the amide group, the trifluoromethyl group, and cleavage of the aromatic ring.

Predicted HRMS Fragmentation Data for this compound:

m/z (predicted) Possible Fragment Formula
203.0609[M]⁺C₉H₈F₃NO
187.0660[M-NH₂]⁺C₉H₇F₃O
159.0707[M-CONH₂]⁺C₈H₇F₃
134.0340[M-CF₃]⁺C₈H₇NO

Note: The fragmentation of benzamides often involves the loss of the amino group to form a stable benzoyl cation. researchgate.netnih.gov The presence of the trifluoromethyl group can also lead to its characteristic loss.

LC-MS methods are particularly useful for quality control, allowing for the simultaneous detection and quantification of the main compound and any related impurities. researchgate.netwu.ac.thnih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O bonds of the amide group, the C-F bonds of the trifluoromethyl group, and the C-H and C=C bonds of the aromatic ring and methyl group.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350-3150N-H stretchPrimary Amide (-CONH₂)
3050-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
1680-1640C=O stretchAmide I band
1620-1580N-H bendAmide II band
1600-1450C=C stretchAromatic Ring
1350-1150C-F stretchTrifluoromethyl (-CF₃)

Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding and the physical state of the sample. nist.govresearchgate.netnist.gov

Chromatographic Methods for Purity, Identity, and Quantification

Chromatographic techniques are essential for separating this compound from its starting materials, by-products, and degradation products. These methods are fundamental for assessing the purity of the compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

A typical HPLC method would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control the pH. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light.

Typical HPLC Parameters for the Analysis of this compound:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: Method parameters would need to be optimized to achieve the desired separation from any specific impurities. nih.govresearchgate.netwu.ac.thnih.govresearchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would serve as the mobile phase.

The separation is based on the different affinities of the compounds for the stationary and mobile phases. The position of the spot corresponding to this compound, represented by its retention factor (Rf) value, can be used for its identification by comparison with a standard. Visualization of the spots is typically achieved under UV light.

Typical TLC Conditions for this compound:

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane : Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)

Note: The mobile phase composition may need to be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7) for the target compound. researchgate.netrsc.orgchemistryhall.comlibretexts.orgniscpr.res.in

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing the foundational data required to confirm the empirical formula of a synthesized compound. For novel compounds like this compound and its derivatives, this technique is a critical quality control step to verify that the elemental composition of the product aligns with theoretical calculations. This section details the principles and application of elemental analysis in the context of this specific fluorinated benzamide (B126).

The molecular formula for this compound is C9H8F3NO. epa.gov Based on this, the theoretical elemental composition can be precisely calculated. These theoretical values serve as the benchmark against which experimental results from elemental analysis are compared. The primary elements of interest are carbon (C), hydrogen (H), nitrogen (N), and fluorine (F).

Theoretical Elemental Composition of this compound

To confirm the successful synthesis of this compound, the experimentally determined percentages of each element must closely match the theoretical values derived from its molecular formula. The molar mass of the compound is approximately 203.16 g/mol . epa.gov

Below is a data table outlining the theoretical elemental composition of the target compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0953.21
HydrogenH1.0188.083.98
FluorineF19.00357.0028.06
NitrogenN14.01114.016.90
OxygenO16.00116.007.87
Total 203.18 100.00

Note: Atomic masses are rounded for clarity. Precise calculations may yield slightly different values.

Experimental Determination and Acceptance Criteria

Modern elemental analysis is typically performed using combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2)—are passed through a series of detectors that quantify each component. For halogen-containing compounds like this compound, specific absorption traps and analytical methods are employed to determine the fluorine content.

The results of the experimental analysis are then compared to the theoretical values. A generally accepted tolerance for the confirmation of an empirical formula is a deviation of ±0.4% for each element.

Illustrative Research Findings for a Derivative

While specific experimental data for this compound is not always publicly available in extensive detail, the principles are identical for its derivatives. For instance, consider a related derivative, N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide, with the molecular formula C22H19F3N2O3S. nih.gov The expected and found elemental compositions from a hypothetical analysis would be presented as follows for quality control purposes.

ElementTheoretical %Experimental %Deviation %
Carbon58.9258.85-0.07
Hydrogen4.274.31+0.04
Nitrogen6.256.21-0.04

In this example, the close correlation between the theoretical and experimental values would serve to confirm the empirical formula of this more complex derivative.

Future Perspectives and Concluding Remarks in Research on 4 Methyl 3 Trifluoromethyl Benzamide

Exploration of Undiscovered Bioactive Analogs and Combinatorial Libraries

The core structure of 4-methyl-3-(trifluoromethyl)benzamide serves as a foundational template for the generation of novel bioactive analogs. A key strategy in modern drug discovery is the rational design and exploration of a compound's chemical space to identify derivatives with superior potency and selectivity. Research has already demonstrated that the 4-methyl-3-(trifluoromethyl)phenyl moiety can be incorporated into larger, more complex molecules to achieve significant biological activity. For instance, a potent inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase, a key target in certain cancers, was developed using a rational design strategy that incorporated this specific fragment. nih.gov This successful example underscores the potential for discovering new chemotypes by modifying the core benzamide (B126) structure.

Future exploration will likely leverage combinatorial chemistry, a powerful technique for rapidly generating a large number of structurally related compounds. Mixture-based synthetic combinatorial libraries allow for the assessment of millions of compounds through the testing of exponentially fewer samples. nih.gov This approach can be applied to the this compound scaffold by systematically altering substituents on both the phenyl ring and the amide nitrogen. By creating and screening such libraries, researchers can efficiently identify novel structure-activity relationships (SAR) and discover analogs with unforeseen therapeutic applications, potentially extending beyond kinase inhibition to other target classes. This "molecularly active splicing strategy" has been effectively used to create novel fungicides from trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety, demonstrating the versatility of combining these chemical groups. nih.gov

Development of Advanced Synthetic Strategies for Scalability and Sustainability

While the trifluoromethyl group is highly advantageous in drug candidates, its incorporation into molecular scaffolds can present synthetic challenges, including high costs and the formation of undesirable byproducts. mdpi.com Traditional amidation methods are often not suitable for creating certain trifluoromethylated amides due to the poor availability of the necessary amine precursors. researchgate.net Consequently, a significant future direction is the development of advanced synthetic routes that are not only efficient but also scalable and sustainable, meeting the demands of green chemistry.

A promising development in this area is the use of radical trifluoromethylamination. researchgate.net Researchers have described a novel method using N-(N-CF3 imidoyloxy) pyridinium (B92312) salts, which, under photoredox catalysis, can efficiently generate a trifluoromethylamidyl radical. researchgate.net This reactive intermediate can then participate in a wide range of C-N coupling reactions to form diverse N-CF3 amides, overcoming the limitations of traditional approaches. researchgate.net Such conceptually new methods offer a pathway for the rapid and scalable construction of these valuable compounds. Further research will focus on refining these catalytic systems, exploring alternative starting materials, and developing enantioselective strategies to produce chiral trifluoromethylated compounds with high purity, a critical aspect for many pharmaceutical applications. nih.govrsc.org The development of routine synthetic methods is of significant importance for enabling the effective and selective introduction of fluorine into desired molecules from readily available materials. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of drug candidates based on the this compound scaffold. These computational tools can analyze vast datasets to identify complex patterns and predict the properties of novel molecules, significantly accelerating the discovery pipeline.

AI/ML algorithms can be employed to:

Construct and Screen Virtual Libraries: Generate massive virtual libraries of this compound analogs and perform in silico high-throughput screening to prioritize candidates with the highest predicted activity and best safety profiles.

Predict Structure-Activity Relationships (SAR): Develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models to understand how subtle structural modifications impact a compound's biological activity, guiding medicinal chemists in making more informed design choices.

Optimize Pharmacokinetic Properties: Predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to design molecules with improved drug-like characteristics from the outset. This can mitigate late-stage failures, such as the high human intrinsic clearance that halted the development of a previous RAF inhibitor analog. acs.org

By combining the predictive power of AI with the rational design strategies already proven effective for this class of compounds, researchers can navigate the vast chemical space with greater efficiency, reducing the time and cost associated with bringing a new drug to market. nih.gov

Translational Research Opportunities for Clinical Application Development

A crucial future perspective is the translation of preclinical findings into tangible clinical applications. The this compound scaffold is part of a chemical class that has already shown significant promise in preclinical and clinical settings. For example, a highly selective RAF inhibitor, which incorporates a related trifluoromethylphenyl chemical moiety, progressed through toxicology studies and into Phase 1 clinical trials for treating RAS mutant cancers. acs.org This demonstrates a clear development path for compounds with similar structural features.

Furthermore, a potent RET inhibitor incorporating the 4-methyl-3-(trifluoromethyl)phenyl group has demonstrated a dose-dependent repression of tumor growth in mouse xenograft models. nih.gov These in vivo results provide a strong rationale for advancing such compounds into further preclinical development, including formal toxicology and safety pharmacology studies, which are prerequisites for clinical trials. Future work will focus on identifying the most promising analogs of this compound, optimizing their efficacy and safety profiles, and advancing them through the rigorous process of translational research with the ultimate goal of developing targeted therapeutics for diseases like non-small cell lung cancer and other malignancies. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety considerations when synthesizing 4-Methyl-3-(trifluoromethyl)benzamide or its analogs in a laboratory setting?

  • Methodological Answer : Prior to synthesis, conduct a hazard analysis for all reagents (e.g., acyl chlorides, hydroxylamine derivatives) and intermediates. For example, compound stability should be assessed via Differential Scanning Calorimetry (DSC) to detect exothermic decomposition, as demonstrated in protocols for related trifluoromethylbenzamide derivatives . Mutagenicity screening (e.g., Ames II testing) is advised for intermediates, as some anomeric amides exhibit mutagenic properties . Always adhere to guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011) for chemical handling and waste disposal .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Use controlled stoichiometry and stepwise purification. For example, in analogous syntheses, intermediates like N-(benzyloxy)-4-(trifluoromethyl)benzamide are isolated via liquid-liquid extraction (dichloromethane/water) and recrystallized from pentanes . Monitor reaction progress with HPLC or TLC, and employ column chromatography for final purification. Scale-up requires adjustments to solvent volume and stirring efficiency to maintain reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the trifluoromethyl group’s presence (δ ~110-120 ppm for 19^{19}F coupling) and methyl substitution on the benzamide ring .
  • FT-IR : Look for amide C=O stretching (~1650 cm1^{-1}) and CF3_3 vibrations (~1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound in medicinal chemistry?

  • Methodological Answer : Link research to established theories, such as Structure-Activity Relationship (SAR) models. For example, the trifluoromethyl group’s electron-withdrawing effects can be studied using Density Functional Theory (DFT) to predict binding affinity with biological targets . Computational tools like molecular docking (AutoDock Vina) can prioritize synthetic targets before lab validation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
  • Contextual Analysis : Assess variables like solvent polarity (logP) or metabolic stability (microsomal assays) that may explain discrepancies .
  • Theoretical Alignment : Reconcile findings with SAR principles or pharmacokinetic models to identify outliers .

Q. How can factorial design improve the optimization of reaction conditions for synthesizing novel this compound analogs?

  • Methodological Answer : Use a 2k^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, varying reaction temperature (25°C vs. 60°C) and base (Na2_2CO3_3 vs. Et3_3N) in amidation reactions can identify optimal conditions for yield and purity . Statistical software (Minitab, JMP) aids in analyzing interactions between factors .

Q. What advanced techniques are recommended for studying the metabolic stability of this compound in preclinical research?

  • Methodological Answer :

  • In vitro assays : Liver microsomal stability tests (human/rat) quantify metabolic half-life (t1/2_{1/2}) .
  • Isotope Labeling : 14^{14}C or 19^{19}F labeling tracks metabolite formation via LC-MS/MS .
  • Cryo-EM/X-ray Crystallography : Resolve metabolite-enzyme complexes to identify metabolic hotspots .

Q. How can researchers address the mutagenicity risks of intermediates in this compound synthesis?

  • Methodological Answer : Prioritize Ames II testing for early-stage intermediates, as done for anomeric amides . Mitigate risks by substituting mutagenic reagents (e.g., replacing benzyl chloride derivatives with safer alternatives) or introducing protective groups to block reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.